cis-8,11,14-Eicosatrienoic acid methyl ester

Catalog No.
S1534570
CAS No.
21061-10-9
M.F
C21H36O2
M. Wt
320.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-8,11,14-Eicosatrienoic acid methyl ester

CAS Number

21061-10-9

Product Name

cis-8,11,14-Eicosatrienoic acid methyl ester

IUPAC Name

methyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14H,3-6,9,12,15-20H2,1-2H3/b8-7-,11-10-,14-13-

InChI Key

QHATYOWJCAQINT-JPFHKJGASA-N

SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)OC

Synonyms

(8Z,11Z,14Z)-8,11,14-Eicosatrienoic Acid Methyl Ester; (Z,Z,Z)-8,11,14-Eicosatrienoic Acid Methyl Ester; Dihomo-γ-linolenate Methyl Ester; Methyl Dihomo-γ-linolenate; Methyl Eicosa-8,11,14-trienoate

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)OC

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC

Cis-8,11,14-Eicosatrienoic acid methyl ester is a fatty acid methyl ester.

cis-8,11,14-Eicosatrienoic acid methyl ester (DGLA methyl ester, 20:3n-6) is a high-purity fatty acid methyl ester (FAME) utilized extensively as an analytical reference standard and biochemical precursor. As the esterified form of dihomo-gamma-linolenic acid, it features a 20-carbon chain with three cis double bonds at the 8, 11, and 14 positions. In industrial and laboratory procurement, this compound is primarily sourced for quantitative gas chromatography (GC-FID/MS) applications, lipidomic profiling, and as a stable precursor for investigating Series 1 prostaglandin biosynthesis. Its methyl esterification fundamentally alters its volatility, lipophilicity, and handling stability compared to the free acid, making it the required format for high-throughput FAME analysis and non-polar solvent formulations [1].

Substituting cis-8,11,14-Eicosatrienoic acid methyl ester with its free acid counterpart (DGLA) or closely related omega-6 FAMEs (such as Arachidonic acid methyl ester) critically compromises analytical and biological workflows. The free acid form lacks the volatility required for direct GC injection, necessitating hazardous, time-consuming derivatization steps (e.g., BF3/methanol) that introduce quantitative errors and risk column degradation [1]. Furthermore, substituting with Arachidonic acid methyl ester (20:4n-6) is functionally invalid; the absence of the Δ5 double bond in DGLA dictates entirely different retention times on cyanopropyl columns and shifts downstream enzymatic processing from pro-inflammatory Series 2 prostaglandins to anti-inflammatory Series 1 pathways [2]. Procurement must specify the exact 20:3n-6 methyl ester to ensure chromatographic baseline resolution and accurate metabolic mapping.

Direct Gas Chromatography Compatibility Without Derivatization

For quantitative lipidomic profiling, cis-8,11,14-Eicosatrienoic acid methyl ester provides direct compatibility with GC-FID and GC-MS systems, eliminating the need for in situ esterification required by the DGLA free acid. The methyl ester form prevents the severe peak tailing and column degradation associated with injecting free polyunsaturated fatty acids onto standard cyanopropyl polysiloxane columns (such as SP-2560 or DB-FFAP)[1].

Evidence DimensionGC-FID/MS Processability
Target Compound DataDirect injection ready (sharp peaks, high volatility)
Comparator Or BaselineDGLA free acid (requires pre-column derivatization; causes peak tailing)
Quantified Difference100% elimination of esterification prep steps
ConditionsStandard FAME analysis on SP-2560 or DB-FFAP capillary columns

Eliminating the derivatization step reduces sample preparation time, minimizes oxidation risks during handling, and improves quantitative reproducibility in high-throughput lipidomic screening.

Baseline Chromatographic Resolution for Delta-5-Desaturase (D5D) Activity Assays

In metabolic studies, calculating Delta-5-desaturase (D5D) activity requires precise quantification of the 20:4n-6 / 20:3n-6 ratio. cis-8,11,14-Eicosatrienoic acid methyl ester demonstrates distinct chromatographic separation from Arachidonic acid methyl ester (20:4n-6). On a highly polar cyanopropyl column, the 20:3n-6 methyl ester exhibits an Equivalent Chain Length (ECL) of approximately 22.99, ensuring baseline resolution from the 20:4n-6 methyl ester[1].

Evidence DimensionEquivalent Chain Length (ECL) / Retention Behavior
Target Compound DataECL ~22.99 (distinct early elution)
Comparator Or BaselineArachidonic acid methyl ester (later elution due to additional Δ5 double bond)
Quantified DifferenceBaseline resolution achieved on cyanopropyl columns
ConditionsGC-FID using SP-2560 or equivalent capillary column

Guaranteed baseline separation from arachidonic acid is mandatory for accurate D5D enzyme activity calculations and reliable omega-6 pathway mapping.

Distinct Cyclooxygenase (COX) Peroxidation Profile

When used as a substrate or standard in cyclooxygenase (COX) assays, the methyl ester of DGLA undergoes a distinct oxygenation pathway compared to arachidonic acid. Because DGLA lacks the Δ5 double bond, COX-catalyzed peroxidation exclusively yields C-8 oxygenation products (e.g., •C8H15O3 radicals) rather than the complex mixture of C-11 and C-15 oxygenation products seen with arachidonic acid [1].

Evidence DimensionCOX-catalyzed radical formation
Target Compound DataExclusive C-8 oxygenation (•C8H15O3 radical formation)
Comparator Or BaselineArachidonic acid (mixed C-11/C-15 oxygenation)
Quantified DifferenceElimination of Δ5-dependent radical species
ConditionsCOX-catalyzed peroxidation monitored by LC/MS

This predictable, simplified oxidation profile makes the compound an ideal standard for isolating specific COX-mediated pathways and studying Series 1 prostaglandin biosynthesis.

Enhanced Lipophilicity for Non-Polar Standard Formulations

For the preparation of stable, multi-component analytical reference mixtures, cis-8,11,14-Eicosatrienoic acid methyl ester is significantly more lipophilic than the DGLA free acid. This structural modification reduces aqueous solubility and enhances stability in non-polar carrier solvents like heptane or hexane (commonly supplied at 10.0 mg/mL), preventing the micelle formation and phase-separation issues that complicate free acid standard storage .

Evidence DimensionSolvent compatibility and lipophilicity
Target Compound DataHighly soluble and stable in heptane/hexane at 10.0 mg/mL
Comparator Or BaselineDGLA free acid (amphiphilic, prone to micellization in certain matrices)
Quantified DifferenceSuperior homogeneity in non-polar reference standards
ConditionsCommercial standard storage in heptane

Procurement of the methyl ester form ensures long-term stability and concentration accuracy when stockpiling analytical reference standards for lipidomics.

Quantitative FAME Analysis in Lipidomics

Procured as a direct-injection standard for GC-FID/MS to accurately quantify omega-6 profiles in biological matrices without the need for prior derivatization, ensuring high-throughput processability[1].

Delta-5-Desaturase (D5D) Activity Assays

Utilized alongside arachidonic acid methyl ester to accurately calculate the 20:4n-6 / 20:3n-6 ratio, serving as a critical biomarker for metabolic health and desaturase efficiency due to its baseline chromatographic resolution [1].

Cyclooxygenase (COX) Pathway Modeling

Employed as a specific substrate or standard to map C-8 oxygenation and Series 1 prostaglandin synthesis, avoiding the complex mixed oxidation profiles generated by arachidonic acid [1].

Custom Analytical Reference Mixtures

Formulated into multi-component lipid standards in non-polar solvents (e.g., heptane) where the free acid would cause phase instability or degradation over time, ensuring long-term shelf life for laboratory stockpiles [1].

XLogP3

7.3

Hydrogen Bond Acceptor Count

2

Exact Mass

320.271530387 g/mol

Monoisotopic Mass

320.271530387 g/mol

Heavy Atom Count

23

Appearance

Unit:50 mgSolvent:nonePurity:99%Physical liquid

UNII

LQD3YK782Q

Dates

Last modified: 08-15-2023
1. S. Takai et al. “Anti-Atherosclerotic Effects of Dihymo-gamma-Linolenic Acid in ApoE-Deficient Mice” Journal of Atherosclerosis and Thrombosis, Vol. 16(4) pp. 1-10, 20092. X. Wang et al. “Multiple roles of dihomo-gamma-linolenic acid against proliferation diseases” Lipids in Health and Disease, Vol. 11(25) pp. 1-9, 20123. N. Teraoka et al. “Oral Supplementation with Dihomo-gamma-Linolenic Acid-Enriched Oil Altered Serum Fatty Acids in Healthy Men” Biosci, Biotechnol. Biochem., Vol. 73(6) pp. 1453-1455, 2009

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